1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL
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Overview
Description
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL is a complex organic compound with a unique structure that combines adamantyl, phenoxy, and piperazinyl groups
Scientific Research Applications
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL typically involves multiple steps:
Formation of the Adamantyl-Phenoxy Intermediate: The adamantyl group is attached to the phenoxy group through a nucleophilic substitution reaction.
Introduction of the Piperazinyl Group: The intermediate is then reacted with 4-(2-fluorophenyl)piperazine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and piperazinyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol derivative.
Mechanism of Action
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the piperazinyl group can interact with receptors or enzymes. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
- 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol
- 1-[4-(1-Adamantyl)phenoxy]-3-(1-piperidinyl)-2-propanol hydrochloride
Uniqueness: 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical properties and biological activity. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37FN2O2/c30-27-3-1-2-4-28(27)32-11-9-31(10-12-32)19-25(33)20-34-26-7-5-24(6-8-26)29-16-21-13-22(17-29)15-23(14-21)18-29/h1-8,21-23,25,33H,9-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLMSZNLJAEACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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